molecular formula C7H14ClNO3 B12281466 Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride

Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride

Cat. No.: B12281466
M. Wt: 195.64 g/mol
InChI Key: RFFJHPNJVZJSOV-UHFFFAOYSA-N
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Description

Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.64 g/mol . This compound is known for its unique cyclobutane ring structure, which is relatively rare in organic chemistry. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of ethyl 3-bromo-2-hydroxypropanoate with ammonia, followed by cyclization to form the cyclobutane ring. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while reduction of the amino group can produce primary amines.

Scientific Research Applications

Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Aminocyclopropane-1-carboxylate: A precursor in the biosynthesis of ethylene in plants.

    Ethyl 1-amino-2-hydroxycyclobutane-1-carboxylate: A similar compound with a different hydroxyl group position.

    1-Amino-3-hydroxycyclopentane-1-carboxylate: A compound with a larger ring structure.

Uniqueness

Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-2-11-6(10)7(8)3-5(9)4-7;/h5,9H,2-4,8H2,1H3;1H

InChI Key

RFFJHPNJVZJSOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(C1)O)N.Cl

Origin of Product

United States

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